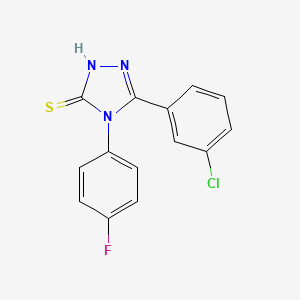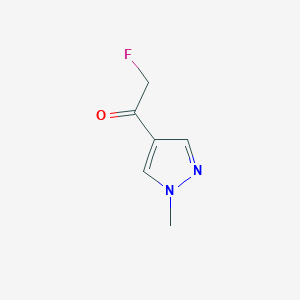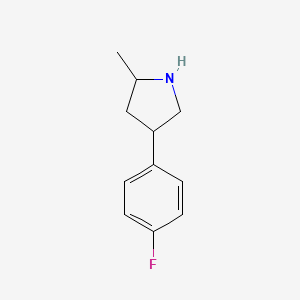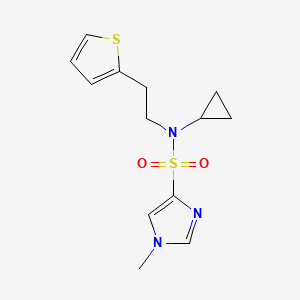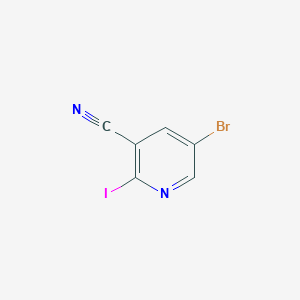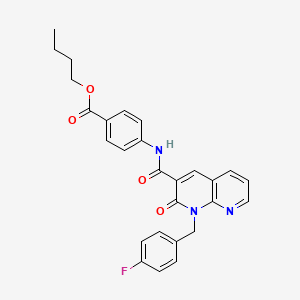![molecular formula C10H10Br2O B2911518 1-[3,5-Bis(bromomethyl)phenyl]-ethanone CAS No. 544467-01-8](/img/structure/B2911518.png)
1-[3,5-Bis(bromomethyl)phenyl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,5-Bis(bromomethyl)phenyl]-ethanone, also known as 3,5-dibromomethylbenzophenone, is an organic compound used in various scientific and industrial applications. It is a colorless solid with a molecular weight of 333.97 g/mol. It is mainly used as an intermediate in the synthesis of other organic compounds and as a reagent for the preparation of different types of materials. It is also used as a catalyst in the synthesis of pharmaceuticals and as a photochemical reactant.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-[3,5-Bis(bromomethyl)phenyl]-ethanone involves the bromination of 3,5-bis(methylthio)toluene followed by oxidation to form the corresponding ketone.
Starting Materials
3,5-bis(methylthio)toluene, Bromine, Sodium hydroxide, Hydrogen peroxide
Reaction
Step 1: Bromination of 3,5-bis(methylthio)toluene with bromine in the presence of sodium hydroxide to form 1,3,5-tribromo-2-(methylthio)benzene., Step 2: Oxidation of 1,3,5-tribromo-2-(methylthio)benzene with hydrogen peroxide in the presence of a catalyst to form 1-[3,5-Bis(bromomethyl)phenyl]-ethanone.
Mechanism Of Action
1-[3,5-Bis(bromomethyl)phenyl]-ethanone acts as a catalyst in the synthesis of organic compounds. It catalyzes the reaction of an organic compound with a bromine molecule, resulting in the formation of a new organic compound. The reaction is believed to involve the formation of a bromonium ion, which is then attacked by a nucleophile. The reaction is then completed by the elimination of a bromide ion.
Biochemical And Physiological Effects
1-[3,5-Bis(bromomethyl)phenyl]-ethanone has not been studied for its biochemical or physiological effects. However, it is known to be toxic and should be handled with caution. In addition, it is important to note that it should not be used in any medical or therapeutic applications.
Advantages And Limitations For Lab Experiments
1-[3,5-Bis(bromomethyl)phenyl]-ethanone is a useful reagent for lab experiments. It has the advantage of being relatively stable and easy to handle. Additionally, it is relatively inexpensive and can be stored for extended periods of time. However, it is important to note that it is toxic and should be handled with caution. In addition, it is important to note that it should not be used in any medical or therapeutic applications.
Future Directions
1-[3,5-Bis(bromomethyl)phenyl]-ethanone has a wide range of potential future applications. It could be used as a catalyst in the synthesis of organic compounds, as a reagent in the preparation of different types of materials, and as a photochemical reactant in the synthesis of organic compounds. Additionally, it could be used as a reagent in the synthesis of polymers and as a catalyst in the synthesis of inorganic compounds. Furthermore, further research could be conducted to explore its potential as a drug delivery vehicle or a therapeutic agent.
Scientific Research Applications
1-[3,5-Bis(bromomethyl)phenyl]-ethanone has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of organic compounds, as a reagent for the preparation of different types of materials, and as a catalyst in the synthesis of pharmaceuticals. It has also been used as a photochemical reactant in the synthesis of organic compounds. Additionally, it has been used as a reagent in the synthesis of polymers and as a catalyst in the synthesis of inorganic compounds.
properties
IUPAC Name |
1-[3,5-bis(bromomethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOMZJVCASLRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CBr)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(bromomethyl)phenyl]-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2911435.png)
![2-[(2-Nitrophenyl)methyl]cyclopentan-1-one](/img/structure/B2911439.png)
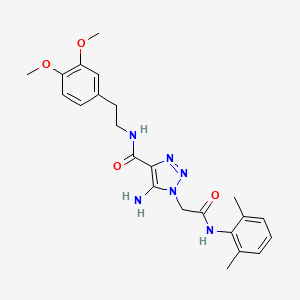
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911444.png)
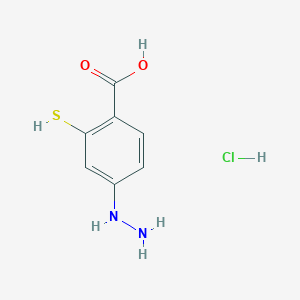
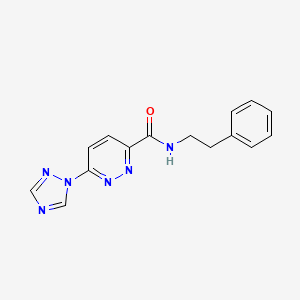
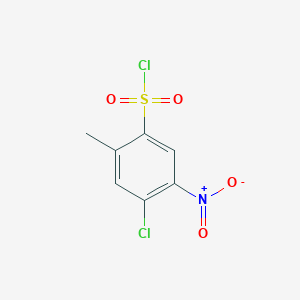
![Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate](/img/structure/B2911449.png)
